molecular formula C13H11FO B6370852 5-(4-Fluorophenyl)-3-methylphenol CAS No. 1261945-52-1

5-(4-Fluorophenyl)-3-methylphenol

Cat. No.: B6370852
CAS No.: 1261945-52-1
M. Wt: 202.22 g/mol
InChI Key: GZKNSPCLWFFYDI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methylphenol is a fluorinated phenolic compound characterized by a phenol core substituted with a 4-fluorophenyl group at the 5-position and a methyl group at the 3-position. The fluorine atom and methyl group influence electronic distribution, solubility, and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKNSPCLWFFYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683689
Record name 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-52-1
Record name 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction between 4-fluorophenylboronic acid and 3-methylphenol in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(4-Fluorophenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the durability and stability of these materials .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .

Comparison with Similar Compounds

The following analysis compares 5-(4-Fluorophenyl)-3-methylphenol with structurally related compounds, focusing on substituent effects, crystallographic data, and biological activities.

Structural Analogues

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Reference ID
This compound Phenol 5-(4-Fluorophenyl), 3-methyl ~216.25* Fluorine enhances electronegativity; methyl improves hydrophobicity
5-(3-Fluoro-4-methylphenyl)-3-methylphenol Phenol 5-(3-Fluoro-4-methylphenyl), 3-methyl 216.25 Positional isomer; meta-F and para-Me alter steric/electronic effects
Compound 5i () Pyranopyrazole 5-(4-Fluorophenyl), 3-methyl, 4-(3,4-dimethoxyphenol) Not reported Electron-rich dimethoxy groups enhance solubility and π-π stacking
Compound 4 () Thiazole-pyrazole hybrid 5-(4-Fluorophenyl), 3-(triazolyl), 4-chlorophenyl Not reported Chlorine increases halogen bonding; triazole adds hydrogen-bonding capacity
5-(4-Fluorophenyl)-3-phenylisoxazoles Isoxazole 5-(4-Fluorophenyl), 3-phenyl Not reported Rigid isoxazole core improves thermal stability

*Estimated based on molecular formula C₁₄H₁₃FO.

Crystallographic and Conformational Differences
  • Planarity and Dihedral Angles : Pyrazole derivatives with 4-fluorophenyl groups (e.g., ) exhibit dihedral angles of ~4–10° between the pyrazole and fluorophenyl rings, suggesting moderate planarity . In contrast, thiazole-pyrazole hybrids () display perpendicular orientations of one fluorophenyl group relative to the core, impacting crystal packing .

Table 2: Comparative Bioactivity and Properties

Compound Class Key Functional Groups Reported Activities/Properties Reference ID
Thiazole-pyrazole hybrids Fluorophenyl, triazolyl, halogens Antimicrobial (e.g., Bacillus subtilis, Candida albicans)
Pyranopyrazoles Fluorophenyl, methoxy, nitro Not explicitly reported; electron-withdrawing groups may enhance reactivity
5-(4-Fluorophenyl)isoxazoles Fluorophenyl, phenyl UV absorption maxima at ~260–280 nm; spectral linearity studies
Phenolic analogs Fluorophenyl, methyl Likely moderate solubility due to phenol OH; potential antioxidant activity
  • Antimicrobial Activity : Thiazole hybrids with 5-(4-fluorophenyl) groups () show significant activity against Gram-positive bacteria and fungi, attributed to halogen and heterocyclic motifs enhancing membrane disruption .
  • Spectral Properties : Isoxazole derivatives () exhibit characteristic IR peaks for C=N (~1600 cm⁻¹) and C-F (~1200 cm⁻¹), with UV maxima influenced by substituent electronic effects .

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